molecular formula C22H23N3O5 B12173424 N-{2-[(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)amino]ethyl}-5-oxo-1-phenylpyrrolidine-3-carboxamide

N-{2-[(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)amino]ethyl}-5-oxo-1-phenylpyrrolidine-3-carboxamide

Cat. No.: B12173424
M. Wt: 409.4 g/mol
InChI Key: XXEBXQHSUZMGIB-UHFFFAOYSA-N
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Description

N-{2-[(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)amino]ethyl}-5-oxo-1-phenylpyrrolidine-3-carboxamide is a complex organic compound that features a unique combination of functional groups

Properties

Molecular Formula

C22H23N3O5

Molecular Weight

409.4 g/mol

IUPAC Name

N-[2-(2,3-dihydro-1,4-benzodioxine-3-carbonylamino)ethyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide

InChI

InChI=1S/C22H23N3O5/c26-20-12-15(13-25(20)16-6-2-1-3-7-16)21(27)23-10-11-24-22(28)19-14-29-17-8-4-5-9-18(17)30-19/h1-9,15,19H,10-14H2,(H,23,27)(H,24,28)

InChI Key

XXEBXQHSUZMGIB-UHFFFAOYSA-N

Canonical SMILES

C1C(CN(C1=O)C2=CC=CC=C2)C(=O)NCCNC(=O)C3COC4=CC=CC=C4O3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)amino]ethyl}-5-oxo-1-phenylpyrrolidine-3-carboxamide typically involves multiple steps. One common route includes the reaction of 2,3-dihydro-1,4-benzodioxin with an appropriate amine to form an intermediate, which is then coupled with a pyrrolidine derivative under specific conditions . The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and bases such as lithium hydride (LiH) .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)amino]ethyl}-5-oxo-1-phenylpyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out to modify the functional groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amine and carbonyl sites.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

N-{2-[(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)amino]ethyl}-5-oxo-1-phenylpyrrolidine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{2-[(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)amino]ethyl}-5-oxo-1-phenylpyrrolidine-3-carboxamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cholinesterase enzymes, which are involved in the breakdown of neurotransmitters . This inhibition can lead to increased levels of neurotransmitters, potentially improving cognitive function in conditions like Alzheimer’s disease.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.

Biological Activity

N-{2-[(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)amino]ethyl}-5-oxo-1-phenylpyrrolidine-3-carboxamide is a complex organic compound that has garnered interest due to its potential biological activities. This article explores its synthesis, biological activity, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrrolidine core substituted with various functional groups, including a benzodioxin moiety, which is known for its diverse pharmacological properties. The chemical formula is C22H25N3O6C_{22}H_{25}N_{3}O_{6}, and its structure can be represented as follows:

\text{N 2 2 3 dihydro 1 4 benzodioxin 2 ylcarbonyl amino ethyl}-5-oxo-1-phenylpyrrolidine-3-carboxamide}

Synthesis

The synthesis of this compound typically involves multiple steps:

  • Formation of the benzodioxin ring.
  • Introduction of the pyrrolidine moiety.
  • Coupling with the phenyl and carboxamide groups.

These steps often require specific reagents and conditions to optimize yield and purity.

Antimicrobial Activity

Research has shown that compounds related to the benzodioxin structure exhibit significant antimicrobial properties. For instance, derivatives have been tested against various bacterial strains, demonstrating varying degrees of effectiveness. A study reported that certain derivatives inhibited pathogenic bacteria with minimum inhibitory concentrations (MIC) ranging from 0.5 to 16 µg/mL .

Anti-inflammatory Properties

Compounds similar to this compound have been evaluated for their anti-inflammatory effects. For example, a related compound was shown to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) pathways in vitro, suggesting potential applications in treating inflammatory conditions .

Hypolipidemic Effects

In vivo studies have indicated that certain analogs possess hypolipidemic activity. One study found that a related compound significantly reduced lipid levels in mice at doses of 100 and 300 mg/kg . This suggests potential for therapeutic use in managing dyslipidemia.

Case Study 1: Antimicrobial Evaluation

A series of pyrrolidine derivatives were synthesized and tested for antimicrobial activity against five types of pathogenic bacteria and three fungal strains. The results highlighted that compounds with the benzodioxin moiety showed notable antibacterial effects, particularly against Staphylococcus aureus and Escherichia coli.

CompoundMIC (µg/mL)Activity
A0.5Strong
B4Moderate
C16Weak

Case Study 2: Anti-inflammatory Mechanism

In a controlled study on mice, a derivative was applied topically to assess its anti-inflammatory effects. The results showed a significant reduction in leukotriene levels associated with arachidonic acid-induced inflammation, demonstrating its potential as an anti-inflammatory agent.

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